![molecular formula C17H14ClF4N3O B2546764 2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 1797860-17-3](/img/structure/B2546764.png)

2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

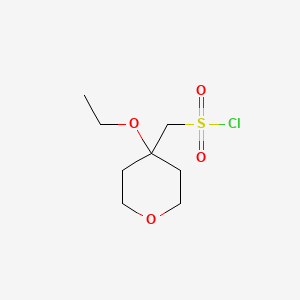

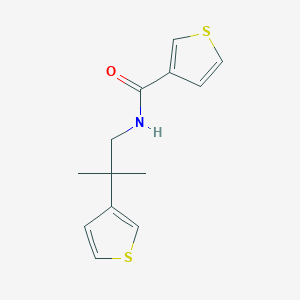

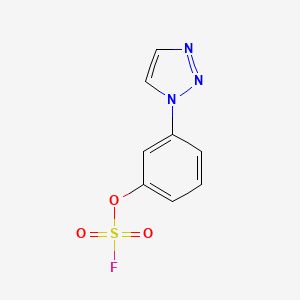

The compound “2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a pyrrolidine group, and a pyridine group, all of which are common structures in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The compound contains a benzamide group, a pyrrolidine group, and a pyridine group. The trifluoromethylpyridine (TFMP) part of the molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Fluorination

Microwave-assisted fluorination techniques offer a rapid and efficient route for the synthesis of fluorinated compounds, including pyrroles and imidazoles. For instance, the treatment of 2-acylpyrroles under microwave conditions with Selectfluor leads to the fluorination of the pyrrole ring, demonstrating a method for synthesizing fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).

Synthesis of Fluorinated Nucleosides

A practical method for introducing fluorine into nucleosides, which are key components of nucleic acids, has been described. This methodology facilitates the synthesis of fluorinated arabinofuranosyl adenine derivatives, highlighting the utility of fluorinated compounds in medicinal chemistry and drug design (Maruyama et al., 1999).

Ortho-Fluorination Catalysis

The ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter showcases a broad application of fluorination in synthesizing compounds with potential applications in medicinal chemistry (Wang, Mei, & Yu, 2009).

Fluorescent BF2 Complexes

The development of benzamides into difluoroboronated complexes emitting blue fluorescence demonstrates the potential of fluorinated compounds in creating materials for biological applications. Such compounds show promise in the development of novel fluorophores for use in bioimaging and organic electronics (Yamaji et al., 2017).

Radioligand Synthesis for P2X7R

The synthesis of IUR-1601, a fluorinated compound, for use as a radioligand in studying P2X7 receptors, highlights the importance of fluorination in developing tools for biological research. This compound offers insights into receptor binding and function, underscoring the role of fluorinated molecules in neurobiology and pharmacology (Gao et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF4N3O/c18-14-7-11(19)2-3-13(14)16(26)24-12-5-6-25(9-12)15-4-1-10(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUWLVGFBKZPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)